2-Chloro-1-ethoxymethylimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

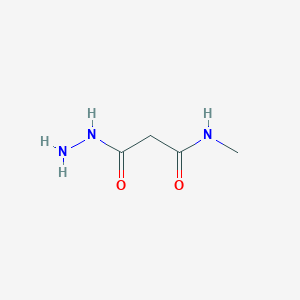

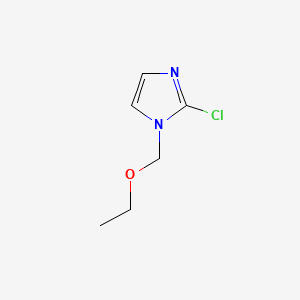

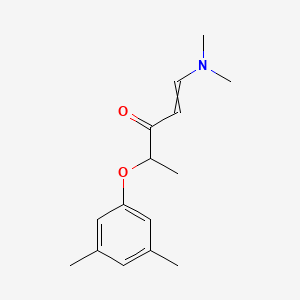

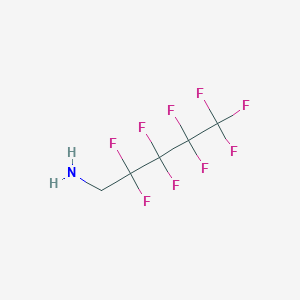

2-Chloro-1-ethoxymethylimidazole is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6 g/mol . It is primarily used as a pharmaceutical intermediate and in the synthesis of antifungal agents . The compound features a five-membered imidazole ring with a chlorine atom at the second position and an ethoxymethyl group attached to the first nitrogen atom .

科学的研究の応用

Synthesis and Antimicrobial Activity

Studies have explored the synthesis of benzimidazole derivatives, including those related to 2-Chloro-1-ethoxymethylimidazole, highlighting their potential antimicrobial activity. For example, the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives has demonstrated significant antimicrobial activity against pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

Antiprotozoal Activity

Compounds synthesized from imidazole derivatives, including structures related to this compound, have shown potent antiprotozoal activity. These compounds have been tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, demonstrating strong activity with IC50 values in the nanomolar range, outperforming standard treatments like metronidazole (J. Pérez‐Villanueva et al., 2013).

Oxidative Addition and Metal Complex Formation

The reaction of 2-chloro-N-(methoxymethyl)benzimidazole with zerovalent group 10 metal complexes has been studied, revealing the oxidative addition of the C2–Cl bond and the formation of complexes with a protic NH,NR-substituted benzimidazolin-2-ylidene ligand. This demonstrates the compound's relevance in developing novel metal-organic frameworks and catalytic systems (Ramona Branzan et al., 2016).

Structural and Spectroscopic Studies

Benzimidazole derivatives, structurally similar to this compound, have been subjected to extensive structural and spectroscopic analysis. These studies have provided insights into their potential applications in designing molecules with specific optical, electronic, and chemical properties (Hasan Saral et al., 2017).

Antibacterial and Antifungal Activities

Microwave-assisted synthesis of 2-chloromethyl benzimidazole derivatives has been explored, showing significant antibacterial activity. This emphasizes the potential of these compounds in developing new antimicrobial agents (Ruchita A Patil et al., 2016).

DNA Binding and Cytotoxicity

Research on benzimidazole-based Schiff base copper(II) complexes has demonstrated their ability to effectively bind DNA and induce cellular DNA lesions, exhibiting substantial cytotoxic effects against various cancer cell lines. This highlights the role of these compounds in cancer research and therapy development (Anup Paul et al., 2015).

Safety and Hazards

作用機序

Target of Action

2-Chloro-1-ethoxymethylimidazole is primarily used as a pharmaceutical intermediate

Mode of Action

It is known to be used in the synthesis of a new class of antifungal agents . This suggests that it may interact with targets that are crucial for fungal growth and survival.

Biochemical Pathways

Given its use in the synthesis of antifungal agents , it may be involved in pathways related to fungal cell wall synthesis or other vital processes in fungi.

Result of Action

Given its use in the synthesis of antifungal agents , it can be inferred that the compound may have a detrimental effect on fungal cells, leading to their death or inhibition of growth.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-ethoxymethylimidazole typically involves the reaction of imidazole derivatives with chloroacetaldehyde and ethanol under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ethoxymethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions: 2-Chloro-1-ethoxym

特性

IUPAC Name |

2-chloro-1-(ethoxymethyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONYAQVHLUVENE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=CN=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378376 |

Source

|

| Record name | 2-Chloro-1-ethoxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-55-9 |

Source

|

| Record name | 2-Chloro-1-ethoxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)